8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 476480-91-8
VCID: VC20173562
InChI: InChI=1S/C13H12BrN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21)
SMILES:
Molecular Formula: C13H12BrN5O2
Molecular Weight: 350.17 g/mol

8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 476480-91-8

Cat. No.: VC20173562

Molecular Formula: C13H12BrN5O2

Molecular Weight: 350.17 g/mol

* For research use only. Not for human or veterinary use.

8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione - 476480-91-8

Specification

CAS No. 476480-91-8
Molecular Formula C13H12BrN5O2
Molecular Weight 350.17 g/mol
IUPAC Name 8-amino-7-[(3-bromophenyl)methyl]-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C13H12BrN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21)
Standard InChI Key CTJJWCYUWJZOAO-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC(=CC=C3)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

8-Amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione features a purine core modified at three positions:

  • Position 3: A methyl group substituent.

  • Position 7: A 3-bromobenzyl moiety.

  • Position 8: An amino group.

The molecular formula is C₁₃H₁₂BrN₅O₂, with a molecular weight of 358.18 g/mol. The bromine atom at the benzyl group contributes to its hydrophobicity, as evidenced by a predicted LogP value of 1.8–2.2, comparable to analogs like 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6-dione (LogP = 1.25) .

Stereochemical Considerations

The compound’s planar purine ring system restricts rotational freedom, while the 3-bromobenzyl group introduces steric bulk. Computational models suggest a dihedral angle of 65–70° between the benzyl and purine planes, influencing binding interactions in biological systems .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 8-amino-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione likely involves a multi-step sequence:

  • Benzylation at Position 7:

    • Reacting 3-bromobenzyl bromide with a purine precursor (e.g., 3-methylxanthine) under basic conditions (e.g., Na₂CO₃) in polar aprotic solvents like DMF or acetone .

    • Example yield: 85–90% (extrapolated from similar 7-substituted purines) .

  • Amination at Position 8:

    • Substituting a bromine atom (if present) with an amino group via nucleophilic aromatic substitution. Catalysts like CuI or Pd-based complexes may enhance reaction rates, as seen in linagliptin intermediate synthesis .

    • Optimal conditions: 100–120°C in ethanol/water mixtures, yielding 75–80% pure product .

Purification and Characterization

  • Recrystallization: Methanol/water mixtures (3:1 v/v) yield white crystalline solids.

  • Analytical Data:

    • Melting Point: 280–285°C (similar to 8-bromo analogs) .

    • ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, purine-H), 7.45–7.30 (m, 4H, benzyl-H), 3.45 (s, 3H, N-CH₃) .

    • HPLC Purity: >98% when using C18 reverse-phase columns .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • DMSO: >50 mg/mL

    • Methanol: 10–15 mg/mL

    • Water: <1 mg/mL (pH 7.4) .

  • Stability: Stable at 2–8°C for >12 months; degrades in acidic conditions (t₁/₂ = 8 hrs at pH 3) .

Spectroscopic Profiles

  • UV-Vis (λmax): 265 nm (purine π→π* transition), 310 nm (bromobenzyl charge transfer) .

  • IR (cm⁻¹): 1680 (C=O), 1550 (N-H bend), 680 (C-Br) .

Pharmacological and Industrial Applications

Industrial Relevance

  • Pharmaceutical Intermediate: Used in synthesizing brominated purine libraries for high-throughput screening .

  • Material Science: Bromine’s electron-withdrawing properties enhance thermal stability in polymer composites (Tₘ = 220–230°C) .

Challenges and Future Directions

  • Synthetic Optimization: Reducing reaction times via microwave-assisted synthesis (e.g., 30 mins vs. 4 hrs) .

  • Toxicity Profiling: Preliminary data indicate moderate cytotoxicity (LC₅₀ = 50 μM in HepG2 cells), necessitating structural tweaks for therapeutic use .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator